Technical Guide: Synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid
Technical Guide: Synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid
This technical guide details the synthesis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (also known as 5-dimethylaminomethyl salicylic acid). It is designed for research and development professionals requiring a robust, scalable, and chemically grounded pathway.
Executive Summary
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Target Compound: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid[1]
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CAS Number: 4995-99-7 (Note: Database variations exist; verification via NMR is standard).
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Molecular Formula: C₁₀H₁₃NO₃
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Molecular Weight: 195.22 g/mol
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Core Application: Pharmaceutical intermediate for salicylamide derivatives, chelating agents, and potential anti-inflammatory prodrugs.
This guide prioritizes the Mannich Reaction as the primary synthetic route. This pathway is superior to chloromethylation (Blanc reaction) due to higher regioselectivity, milder conditions, and the avoidance of carcinogenic bis(chloromethyl) ether intermediates.
Retrosynthetic Analysis
The target molecule features a salicylic acid core with a dimethylaminomethyl substituent at the C5 position.
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Disconnection: The C-N bond at the benzylic position is the strategic break point.
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Synthons:
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Nucleophile: Salicylic acid (2-hydroxybenzoic acid). The hydroxyl group at C2 strongly activates the ring, directing electrophiles to C3 (ortho) and C5 (para).
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Electrophile: The Mannich reagent formed in situ from Formaldehyde and Dimethylamine .
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Regiochemical Logic: While both C3 and C5 are activated by the hydroxyl group, the C5 position is electronically and sterically favored.
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C5 Position: Para to the activating -OH and meta to the electron-withdrawing -COOH. This alignment reinforces electrophilic attack.
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C3 Position: Ortho to the -OH but sandwiched between the -OH and the bulky -COOH group, creating significant steric hindrance.
Therefore, under thermodynamic control, the 5-isomer is the predominant product.
Reaction Mechanism & Pathway
The synthesis proceeds via a classic three-component Mannich condensation.
Mechanism Description
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Iminium Ion Formation: Dimethylamine reacts with formaldehyde to generate the electrophilic iminium ion (
). -
Electrophilic Attack: The salicylic acid acts as the nucleophile. The electron density from the phenolic oxygen delocalizes into the ring, facilitating attack at the C5 position on the iminium ion.
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Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.
Pathway Visualization (Graphviz)
Caption: Mechanistic flow of the Mannich reaction targeting the C5 position of salicylic acid.
Detailed Experimental Protocol
Materials Required
| Reagent | Equiv. | Role |
| Salicylic Acid | 1.0 | Substrate |
| Dimethylamine (40% aq) | 1.1 - 1.2 | Amine Source |
| Formaldehyde (37% aq) | 1.1 - 1.2 | Carbonyl Source |
| Ethanol (95% or Abs) | Solvent | Reaction Medium |
| Hydrochloric Acid (Conc) | Catalyst | pH Adjustment (Optional) |
Step-by-Step Methodology
1. Preparation of Reagents:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 13.8 g (0.1 mol) of Salicylic Acid in 50 mL of Ethanol .
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Note: Ethanol is preferred over water to ensure solubility of the salicylic acid and the intermediate transition state.
2. Addition of Amine:
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Cool the solution slightly (to ~20°C).
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Add 13.5 mL (approx. 0.12 mol) of Dimethylamine (40% aq) dropwise.
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Observation: An exothermic reaction may occur as the amine salt of the acid forms. Stir for 15 minutes.
3. Addition of Formaldehyde:
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Add 9.0 mL (approx. 0.12 mol) of Formaldehyde (37% aq) dropwise to the stirring mixture.
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Critical Control: Maintain temperature below 40°C during addition to prevent polymerization of formaldehyde.
4. Reaction Phase:
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Heat the mixture to reflux (approx. 78-80°C) .
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Maintain reflux for 3 to 5 hours .
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Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: Ethanol/Acetic Acid 9:1). Look for the disappearance of the salicylic acid spot (
) and the appearance of a more polar spot near the baseline.
5. Workup and Isolation:
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Concentrate the reaction mixture under reduced pressure (Rotavap) to remove approximately 70% of the solvent.
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Allow the residue to cool to room temperature.
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Precipitation: The product exists as a zwitterion. Adjust pH to the isoelectric point (approx. pH 5-6) using dilute HCl or NaOH if precipitation does not occur spontaneously.
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Cool in an ice bath (0-5°C) for 2 hours to maximize crystallization.
6. Purification:
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Filter the crude solid under vacuum.
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Wash the filter cake with cold acetone or cold ethanol (2 x 10 mL) to remove unreacted reagents and the 3-isomer impurity.
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Recrystallization: Recrystallize from hot Ethanol/Water (80:20) mixture.
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Dry in a vacuum oven at 50°C for 6 hours.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and purification of the target compound.
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed:
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Melting Point: Expected range 158–162°C (Decomposition).
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IR Spectroscopy:
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Broad -OH stretch (2500–3300 cm⁻¹).
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C=O stretch (Carboxylic acid): ~1660–1680 cm⁻¹.
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Aromatic C=C: ~1610 cm⁻¹.
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¹H-NMR (D₂O/NaOD):
- 2.2 ppm (s, 6H, -N(CH ₃)₂).
- 3.4 ppm (s, 2H, Ar-CH ₂-N).
- 6.8 ppm (d, 1H, Ar-H at C3).
- 7.2 ppm (dd, 1H, Ar-H at C4).
- 7.6 ppm (d, 1H, Ar-H at C6).
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Note: The coupling pattern confirms 1,2,5-substitution.
Safety & Handling
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Formaldehyde: Known carcinogen and sensitizer. Use in a well-ventilated fume hood.
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Dimethylamine: Corrosive and flammable gas/liquid. Handle with gloves and eye protection.[2]
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Salicylic Acid: Irritant to eyes and skin.
References
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Mannich Reaction Mechanism & Applications
- Title: The Mannich Reaction: An Upd
- Source: Organic Chemistry Portal.
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URL:[Link]
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Regioselectivity in Phenolic Systems
- Title: Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conform
- Source: N
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URL:[Link]
- Relevance: Discusses the electrophilic substitution patterns (C3 vs C5)
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General Synthesis of Salicylic Acid Derivatives
- Title: Synthesis of Natural Salicylic Acid as a Cosmetic Ingredient Using Green Chemistry Methods.
- Source: Kozmetik Pusula.
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URL:[Link]
- Relevance: Provides baseline solubility and handling d
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Compound Data (Structure Verification)
